molecular formula C11H11N3O3 B14866726 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine

4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B14866726
M. Wt: 233.22 g/mol
InChI Key: NQDGKNRISKAERT-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzo[b][1,4]dioxepin ring fused with an oxadiazole ring, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate reagents to form the oxadiazole ring. Common reagents used in this synthesis include salicylaldehyde derivatives and 2-hydroxy-1-naphthaldehyde . The reaction conditions often involve refluxing in solvents such as methanol or ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine is unique due to its fused ring structure, combining the properties of both benzo[b][1,4]dioxepin and oxadiazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H11N3O3/c12-11-10(13-17-14-11)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6H,1,4-5H2,(H2,12,14)

InChI Key

NQDGKNRISKAERT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NON=C3N)OC1

Origin of Product

United States

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